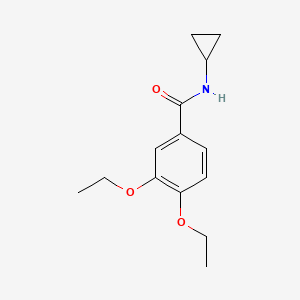

N-cyclopropyl-3,4-diethoxybenzamide

Description

N-cyclopropyl-3,4-diethoxybenzamide is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen and diethoxy substituents at the 3- and 4-positions of the benzamide aromatic ring. The cyclopropyl group introduces steric and electronic effects, while the diethoxy substituents enhance lipophilicity and influence electronic distribution across the aromatic ring.

Properties

IUPAC Name |

N-cyclopropyl-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-17-12-8-5-10(9-13(12)18-4-2)14(16)15-11-6-7-11/h5,8-9,11H,3-4,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPXTCHVDDBGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CC2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,4-diethoxybenzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to yield this compound.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reactions are typically performed at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-cyclopropyl-3,4-diethoxybenzamide can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry: N-cyclopropyl-3,4-diethoxybenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and ethoxy groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

- Structural Differences : Replaces diethoxy groups with methyl groups and introduces a tetrazole ring at position 2.

- Implications : The tetrazole ring enhances hydrogen-bonding capacity and metabolic stability, whereas methyl groups reduce steric bulk compared to ethoxy substituents. This compound may exhibit stronger interactions with polar biological targets compared to the diethoxy analog .

N-(4-chlorophenyl)-3,4-dimethoxybenzamide

- Structural Differences : Substitutes the cyclopropyl group with a 4-chlorophenyl moiety and uses methoxy instead of ethoxy groups.

- Methoxy groups offer moderate lipophilicity, whereas ethoxy groups in the target compound may improve membrane permeability .

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide

- Structural Differences : Features a nitro group (electron-withdrawing) and lacks the cyclopropyl group.

- The absence of a cyclopropyl group reduces steric constraints, possibly altering binding conformations .

Cyclopropyl-Containing Analogs

N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide

- Structural Differences : Replaces the benzamide core with a tetrahydropyran-sulfonamide system.

- The tetrahydropyran ring introduces conformational flexibility, contrasting with the rigid benzamide backbone of the target compound .

N-cyclopropyl-3,4-dimethylaniline

- Structural Differences : An aniline derivative lacking the amide linkage.

Functional Group Additions or Modifications

N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide

- Structural Differences: Incorporates a cyano group and hydroxyl substituent.

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Structural Differences : Adds an imidazole-propyl chain and a benzo[d]thiazole moiety.

- Implications : The imidazole and thiazole groups enable diverse interactions (e.g., metal coordination, π-π stacking), broadening biological target range compared to the simpler diethoxy-cyclopropylbenzamide .

Key Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Unique Properties | Biological Implications |

|---|---|---|---|---|

| N-cyclopropyl-3,4-diethoxybenzamide | Benzamide | Cyclopropyl, 3,4-diethoxy | High lipophilicity, rigid conformation | Enhanced membrane permeability |

| N~1~-cyclopropyl-3,4-dimethyl-2-tetrazolylbenzamide | Benzamide | Cyclopropyl, 3,4-dimethyl, tetrazole | Metabolic stability, H-bonding | Polar target engagement |

| N-cyclopropyl-3,5-dimethyltetrahydropyran-sulfonamide | Tetrahydropyran-sulfonamide | Cyclopropyl, sulfonamide | Conformational flexibility, acidity | Enzyme inhibition (e.g., carbonic anhydrase) |

| N-(4-chlorophenyl)-3,4-dimethoxybenzamide | Benzamide | 4-Chlorophenyl, 3,4-dimethoxy | Electron-withdrawing chloro group | Electrophilic reactivity |

Research Findings and Implications

- Electronic Effects : Ethoxy groups in the target compound donate electron density via resonance, stabilizing the aromatic ring and modulating interactions with electron-deficient biological targets. This contrasts with electron-withdrawing groups (e.g., nitro, chloro) in analogs .

- Steric and Conformational Influence : The cyclopropyl group imposes torsional strain, restricting rotation and favoring planar conformations. This rigidity may improve binding specificity compared to flexible analogs like tetrahydropyran derivatives .

- Biological Activity : Diethoxy substitution may enhance blood-brain barrier penetration relative to polar analogs (e.g., hydroxyl- or tetrazole-containing compounds), making the target compound a candidate for central nervous system applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.